molecular formula C11H8N2S B573597 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole CAS No. 192445-56-0

2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole

Cat. No.: B573597
CAS No.: 192445-56-0
M. Wt: 200.259
InChI Key: RQFVHSWIBXATRE-UHFFFAOYSA-N
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Description

2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole is a heterocyclic compound that features a fused ring system combining thiazole and isoindole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazoloisoindole structure through a series of intermediate steps.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of common reagents and solvents, such as ethanol and triethylamine, facilitates the potential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonylated derivatives and substituted thiazoloisoindole compounds, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes or bind to receptors, disrupting biological pathways critical for disease progression . The exact pathways and targets depend on the specific functional groups present on the thiazoloisoindole scaffold.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole is unique due to its combination of thiazole and isoindole rings, providing a distinct structural framework that offers diverse reactivity and potential for functionalization. This uniqueness makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-thia-5,10-diazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,5,7,9,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-7-9-4-12-3-8(9)6(1)10-11(7)14-5-13-10/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVHSWIBXATRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C=NC=C3C1=C4C2=NCS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663264
Record name 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192445-56-0
Record name 2H-4,8-Ethano[1,3]thiazolo[4,5-f]isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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